molecular formula C112H198N34O31S2 B561594 Hngf6A

Hngf6A

Cat. No.: B561594
M. Wt: 2581.1 g/mol
InChI Key: OQIJKOVTOUEJGW-VFDWMCQBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

HNGF6A is an analogue of Humanin, a mitochondrial-derived peptide known for its cytoprotective properties under various stress conditions. Humanin and its analogues, including this compound, have been studied for their potential therapeutic effects in various diseases, including osteoporosis and glioblastoma .

Mechanism of Action

Target of Action

Hngf6A, an analogue of Humanin (HN), primarily targets the Circ_0001843/miR-214 pathway . This pathway plays a crucial role in osteoblast apoptosis and differentiation .

Mode of Action

This compound interacts with its targets by decreasing Circ_0001843 and increasing miR-214 levels . This interaction results in the inhibition of the phosphorylation of p38 and JNK . Circ_0001843 directly binds with miR-214, which in turn inhibits the phosphorylation of p38 and JNK .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the Circ_0001843/miR-214 pathway . The downstream effects include the inhibition of the phosphorylation of p38 and JNK . These kinases are part of the MAPK pathway, which is involved in various cellular functions including cell proliferation, differentiation, and apoptosis .

Pharmacokinetics

The pharmacokinetics of this compound have been studied in male rodents . It was found that wild type mice treated with this compound displayed a longer half-life of HN compared with wild type mice treated with HNG . In rats, HN levels were found to be highest in plasma, present in the liver, and undetectable in the brain or heart .

Result of Action

This compound exerts cyto-protection and promotes osteogenesis in MC3T3-E1 cells . It significantly induces the expression of osteoblast phenotype-related protein . Furthermore, both Circ_0001843 overexpression and miR-214 knockdown significantly decrease the cyto-protection and osteogenic promotion of this compound .

Action Environment

The action of this compound is influenced by oxidative stress . This compound shows a protective effect by inhibiting the pro-oxidation of Circ_0001843 . This suggests that the compound’s action, efficacy, and stability may be influenced by the oxidative environment within the cell .

Preparation Methods

The synthesis of HNGF6A involves peptide synthesis techniques, where amino acids are sequentially added to form the desired peptide chain. The specific sequence for this compound is Met-Ala-Pro-Arg-Gly-Ala-Ser-Cys-Leu-Leu-Leu-Leu-Thr-Gly-Glu-Ile-Asp-Leu-Pro-Val-Lys-Arg-Arg-Ala . Industrial production methods for peptides like this compound typically involve solid-phase peptide synthesis (SPPS), which allows for the efficient and scalable production of peptides.

Chemical Reactions Analysis

HNGF6A undergoes various chemical reactions, primarily involving its interaction with reactive oxygen species (ROS). It inhibits ROS production during oxidative stress, which is crucial for its cytoprotective effects . The compound also interacts with specific molecular targets, such as Circ_0001843 and miR-214, to exert its effects . Common reagents used in these reactions include hydrogen peroxide (H₂O₂) for inducing oxidative stress and various inhibitors for studying specific pathways.

Scientific Research Applications

HNGF6A has a wide range of scientific research applications:

Comparison with Similar Compounds

Properties

IUPAC Name

(4S)-5-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-5-carbamimidamido-1-[[(2S)-5-carbamimidamido-1-[[(1S)-1-carboxyethyl]amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-[[2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]acetyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-3-sulfanylpropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C112H198N34O31S2/c1-20-60(14)86(106(173)138-75(49-84(153)154)98(165)139-76(48-58(10)11)108(175)146-42-27-33-80(146)103(170)142-85(59(12)13)105(172)133-67(28-21-22-37-113)92(159)131-69(31-25-40-123-112(119)120)93(160)130-68(30-24-39-122-111(117)118)91(158)128-63(17)109(176)177)143-94(161)70(34-35-83(151)152)129-82(150)51-125-104(171)87(64(18)148)144-99(166)74(47-57(8)9)136-96(163)72(45-55(4)5)134-95(162)71(44-54(2)3)135-97(164)73(46-56(6)7)137-101(168)78(53-178)141-100(167)77(52-147)140-88(155)61(15)126-81(149)50-124-90(157)66(29-23-38-121-110(115)116)132-102(169)79-32-26-41-145(79)107(174)62(16)127-89(156)65(114)36-43-179-19/h54-80,85-87,147-148,178H,20-53,113-114H2,1-19H3,(H,124,157)(H,125,171)(H,126,149)(H,127,156)(H,128,158)(H,129,150)(H,130,160)(H,131,159)(H,132,169)(H,133,172)(H,134,162)(H,135,164)(H,136,163)(H,137,168)(H,138,173)(H,139,165)(H,140,155)(H,141,167)(H,142,170)(H,143,161)(H,144,166)(H,151,152)(H,153,154)(H,176,177)(H4,115,116,121)(H4,117,118,122)(H4,119,120,123)/t60-,61-,62-,63-,64+,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,85-,86-,87-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQIJKOVTOUEJGW-VFDWMCQBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(C)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C(C(C)O)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CS)NC(=O)C(CO)NC(=O)C(C)NC(=O)CNC(=O)C(CCCNC(=N)N)NC(=O)C2CCCN2C(=O)C(C)NC(=O)C(CCSC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)CNC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CS)NC(=O)[C@H](CO)NC(=O)[C@H](C)NC(=O)CNC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@@H]2CCCN2C(=O)[C@H](C)NC(=O)[C@H](CCSC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C112H198N34O31S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

2581.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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